Essential Pharmacophoric Role of the C2 Methanesulfonyl Group vs. Non-Sulfonyl Imidazoles in COX-2 Binding
Molecular docking studies on the 5-substituted derivative series derived from the target compound demonstrate that the C2 methanesulfonyl group forms a direct hydrogen bond with Arg513 in the COX-2 binding pocket. This interaction mimics the sulfonamide group of the reference drug Celecoxib and is essential for atypical COX-2 selectivity. The C2 methanesulfonyl group's electron-withdrawing nature and hydrogen-bonding capacity are absent in the corresponding 2-methylsulfanyl or 2-unsubstituted imidazole analogs, which lack this pharmacophoric anchor and are therefore unable to achieve the same binding orientation .
| Evidence Dimension | Binding interaction with COX-2 Arg513 |
|---|---|
| Target Compound Data | C2 methanesulfonyl group forms hydrogen bond with Arg513 |
| Comparator Or Baseline | 2-methylsulfanyl or 2-H imidazole analogs: no Arg513 interaction possible |
| Quantified Difference | Qualitative presence vs. absence of critical hydrogen bond; no quantitative binding data available for unconjugated alcohol |
| Conditions | Docking simulation (AutoDock 4.0) using COX-2 crystal structure with Celecoxib |
Why This Matters
Researchers procuring the 2-methanesulfonyl compound obtain a validated pharmacophoric anchor that is essential for downstream COX-2 inhibitor design, which cannot be substituted by simpler, more accessible 2-alkyl or 2-sulfanyl imidazole-5-methanols.
- [1] Kiani, A., Rezaee, E., & Tabatabai, S. A. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(Suppl2), 78–86. View Source
